molecular formula C11H8O3 B12876352 (E)-benzylidenesuccinic anhydride CAS No. 46324-06-5

(E)-benzylidenesuccinic anhydride

Katalognummer: B12876352
CAS-Nummer: 46324-06-5
Molekulargewicht: 188.18 g/mol
InChI-Schlüssel: WHRPHGQMEZWMNF-RMKNXTFCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-3-Benzylidenedihydrofuran-2,5-dione is an organic compound that belongs to the class of furan derivatives It is characterized by a benzylidene group attached to a dihydrofuran-2,5-dione structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-Benzylidenedihydrofuran-2,5-dione typically involves the condensation of benzaldehyde with dihydrofuran-2,5-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene group. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of (E)-3-Benzylidenedihydrofuran-2,5-dione.

Industrial Production Methods

In an industrial setting, the production of (E)-3-Benzylidenedihydrofuran-2,5-dione can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-3-Benzylidenedihydrofuran-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group, resulting in the formation of dihydrofuran derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylidene group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce dihydrofuran derivatives.

Wissenschaftliche Forschungsanwendungen

(E)-3-Benzylidenedihydrofuran-2,5-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of (E)-3-Benzylidenedihydrofuran-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Benzylidenedihydrofuran-2,5-dione: A similar compound without the (E)-configuration.

    Benzylidene derivatives: Other compounds with benzylidene groups attached to different core structures.

    Furan derivatives: Compounds with furan rings and various substituents.

Uniqueness

(E)-3-Benzylidenedihydrofuran-2,5-dione is unique due to its specific (E)-configuration, which can influence its reactivity and biological activity. This configuration may result in different interactions with molecular targets compared to its (Z)-isomer or other similar compounds.

Eigenschaften

CAS-Nummer

46324-06-5

Molekularformel

C11H8O3

Molekulargewicht

188.18 g/mol

IUPAC-Name

(3E)-3-benzylideneoxolane-2,5-dione

InChI

InChI=1S/C11H8O3/c12-10-7-9(11(13)14-10)6-8-4-2-1-3-5-8/h1-6H,7H2/b9-6+

InChI-Schlüssel

WHRPHGQMEZWMNF-RMKNXTFCSA-N

Isomerische SMILES

C1/C(=C\C2=CC=CC=C2)/C(=O)OC1=O

Kanonische SMILES

C1C(=CC2=CC=CC=C2)C(=O)OC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.